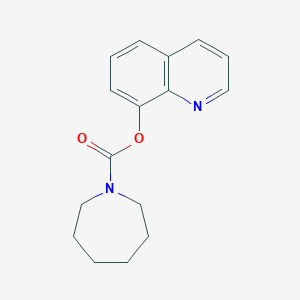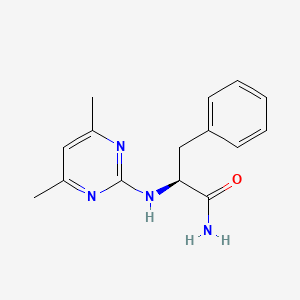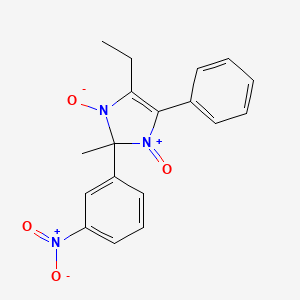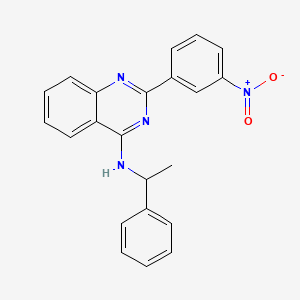![molecular formula C25H23N3O B4019516 4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019516.png)
4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as DMAP or dimethylaminopyridine and has been used in organic synthesis as a catalyst.
Aplicaciones Científicas De Investigación
4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been widely used in organic synthesis as a catalyst due to its ability to activate carbonyl compounds. Apart from this, it has also been studied for its potential applications in the field of medicine. DMAP has been reported to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed to act as a nucleophilic catalyst, facilitating the formation of imine intermediates in organic reactions. In terms of its potential medical applications, DMAP has been reported to exhibit its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have been studied extensively. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. DMAP has also been shown to have a neuroprotective effect by preventing oxidative stress-induced cell death. In terms of its potential use as an antitumor agent, DMAP has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its high catalytic activity. It has been reported to be an effective catalyst for a wide range of organic reactions. However, one of the limitations of using DMAP is its toxicity. It has been reported to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the further investigation of its potential use as an antitumor agent. More studies are needed to fully understand the mechanism of action and to determine its efficacy in vivo. Another potential direction is the study of its potential use in the treatment of Alzheimer's disease. DMAP has been reported to exhibit neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent for this disease. Additionally, the development of new catalytic applications for DMAP is an area of ongoing research.
Propiedades
IUPAC Name |
(4Z)-4-[(dibenzylamino)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-20-24(25(29)28(26-20)23-15-9-4-10-16-23)19-27(17-21-11-5-2-6-12-21)18-22-13-7-3-8-14-22/h2-16,19H,17-18H2,1H3/b24-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVRJLMJGNWZKP-CLCOLTQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(dibenzylamino)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4019433.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4019440.png)
![3-methyl-2-(4-nitrophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4019450.png)

![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)

![N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]-2-furamide](/img/structure/B4019496.png)
![2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4019504.png)
![4,4'-{[5-(4-fluorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019510.png)


amine](/img/structure/B4019535.png)

